molecular formula C8H14O4 B13638011 Methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate

Methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate

Cat. No.: B13638011
M. Wt: 174.19 g/mol
InChI Key: JXUKIRAOSIMMRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate typically involves the reaction of oxiranes with carboxylic acids. One common method is the amine-catalyzed ring-opening reaction of oxiranes by carboxylic acids . This reaction is initiated by a tertiary amine, which forms a hydrogen-bonded complex with the oxirane and carboxylic acid. The reaction proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by the activated oxirane and the nucleophilic attack of the carboxylate anion on the oxirane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically β-hydroxy esters, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products .

Scientific Research Applications

Methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of β-hydroxy esters and other functionalized molecules .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate

InChI

InChI=1S/C8H14O4/c1-4-8(5-10-2)6(12-8)7(9)11-3/h6H,4-5H2,1-3H3

InChI Key

JXUKIRAOSIMMRX-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C(=O)OC)COC

Origin of Product

United States

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